molecular formula C9H15Cl2N3 B2664345 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1955530-18-3

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Cat. No.: B2664345
CAS No.: 1955530-18-3
M. Wt: 236.14
InChI Key: YWTLPVKVZWKQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride” is a chemical compound with the CAS Number: 1955530-18-3 . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of the compound is C9H15Cl2N3 . The InChI Code is 1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H .

Scientific Research Applications

Novel Synthetic Approaches

Research has demonstrated innovative methods for synthesizing pyridine and tetrahydropyridine derivatives, which are key structures in many biologically active compounds. For instance, a study by Yehia et al. (2002) outlines a one-pot synthesis process for dihydropyridines and tetrahydroquinolines, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry and supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Development of Antiproliferative Agents

Phenylbipyridinylpyrazole derivatives have been synthesized and evaluated for their potential as antiproliferative agents, showcasing the relevance of pyrazole derivatives in cancer research. A study by Al-Sanea et al. (2015) found that some of these compounds exhibit a broad spectrum of activity against tumor cell lines, suggesting their promise as therapeutic agents against various human malignancies (Al-Sanea, Elkamhawy, Zakaria, Park, Kwon, Lee, Lee, & Kim, 2015).

Magnetic and Structural Studies

Pyrazole-derived Schiff base ligands have been used to form tetranuclear copper(II) complexes, which exhibit interesting ferro- and antiferromagnetic properties. Such studies, like the one conducted by Roy et al. (2009), provide insights into the magnetic interactions among metal centers in these complexes, contributing to the field of molecular magnetism and coordination chemistry (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).

Multicomponent Reaction Strategies

The synthesis of pyrazolo[3,4-b]pyridines and their derivatives through multicomponent reactions offers a streamlined approach to creating complex heterocyclic structures. Veisi, Maleki, and Jahangard (2015) described an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, demonstrating the utility of electrochemical methods in organic synthesis (Veisi, Maleki, & Jahangard, 2015).

Computational and Spectroscopic Analysis

Computational and spectroscopic analyses play a crucial role in understanding the structural and electronic properties of pyrazole and pyridine derivatives. Kumar et al. (2020) conducted a study that combined experimental and computational methods to analyze the structural and vibrational properties of a biologically relevant pyrazole derivative, offering insights into its potential pharmaceutical applications (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTLPVKVZWKQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.